6-(1-(ethylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
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Description
6-(1-(ethylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a useful research compound. Its molecular formula is C17H16N4O2S2 and its molecular weight is 372.46. The purity is usually 95%.
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Mechanism of Action
Target of action
Without specific studies, it’s hard to identify the exact targets of this compound. Both quinoxaline and thiophene moieties are known to interact with various biological targets due to their wide range of physicochemical properties .
Mode of action
The mode of action would depend on the specific biological target. Quinoxaline derivatives have been shown to interact with DNA, inhibit enzymes, and modulate various receptors . Thiophene derivatives also exhibit diverse biological activities, including anti-inflammatory and antimicrobial effects .
Biochemical pathways
Again, without specific studies, it’s difficult to determine the exact biochemical pathways this compound affects. Compounds containing quinoxaline and thiophene moieties have been found to affect a variety of biochemical pathways, depending on their specific targets .
Properties
IUPAC Name |
6-(2-ethylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-2-25(22,23)21-16(11-15(20-21)17-4-3-9-24-17)12-5-6-13-14(10-12)19-8-7-18-13/h3-10,16H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVVZIQXRSPXFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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